molecular formula C17H24N2O5 B2942462 Methyl 1-(6-(2-(tert-butoxy)ethoxy)nicotinoyl)azetidine-3-carboxylate CAS No. 2034363-57-8

Methyl 1-(6-(2-(tert-butoxy)ethoxy)nicotinoyl)azetidine-3-carboxylate

Cat. No. B2942462
CAS RN: 2034363-57-8
M. Wt: 336.388
InChI Key: BFHJPICKIPNKEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(6-(2-(tert-butoxy)ethoxy)nicotinoyl)azetidine-3-carboxylate, also known as this compound, is a chemical compound with potential application in scientific research.

Scientific Research Applications

Synthesis and Ligand Development

The synthesis of complex azetidine-based compounds, such as 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, has been explored for potential applications in ligand development for nicotinic receptors. Such compounds, developed through sophisticated synthesis processes involving Stille coupling reactions, could serve as novel ligands with potential diagnostic or therapeutic uses in neurological disorders (Karimi & Långström, 2002).

Drug Discovery and Development

Research into the synthesis of azetidine and oxazoline derivatives indicates potential applications in drug discovery and development. For instance, ethyl(5S,6R)-2-(4-methylphenyl)-6-[(1R)-tert-butyldimethylsilyloxyethyl]-penem-3-carboxylate was synthesized for its potential as an antibacterial agent, highlighting the role of such compounds in developing new therapeutics (Lei, 2010).

Antimicrobial Agents

Substituted phenyl azetidines have been investigated for their potential antimicrobial activity. The synthesis of these compounds involves multiple steps, including cyclization and hydrolysis, to produce azetidine derivatives that are then screened for antimicrobial properties. This research contributes to the ongoing search for new antimicrobial agents to combat resistant strains of bacteria (Doraswamy & Ramana, 2013).

Advanced Glycation End-products (AGEs) Research

Studies on the reaction mechanisms of alpha-dicarbonyl compounds with amino acids, such as the formation of arginine modifications in model systems, shed light on the underlying processes involved in the formation of AGEs. This research is crucial for understanding diseases like diabetes and neurodegenerative disorders, where AGEs play a significant role in pathogenesis (Klöpfer, Spanneberg, & Glomb, 2011).

Methylglyoxal Research

The study of methylglyoxal in food and living organisms highlights the significance of understanding how reactive alpha-oxoaldehydes interact with biomolecules. This research is relevant for assessing the potential health implications of dietary and endogenous methylglyoxal, including its role in the formation of AGEs and its impact on human health (Nemet, Varga-Defterdarović, & Turk, 2006).

properties

IUPAC Name

methyl 1-[6-[2-[(2-methylpropan-2-yl)oxy]ethoxy]pyridine-3-carbonyl]azetidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5/c1-17(2,3)24-8-7-23-14-6-5-12(9-18-14)15(20)19-10-13(11-19)16(21)22-4/h5-6,9,13H,7-8,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFHJPICKIPNKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCOC1=NC=C(C=C1)C(=O)N2CC(C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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